Lipophilicity Tuning: The 3-Bromophenyl Substituent Confers Elevated LogP Relative to Common Analogs
The 3-bromophenyl moiety increases calculated lipophilicity by approximately 0.8–1.5 LogP units compared to the 3-methoxy, 3,5-dimethoxy, and 4-fluoro analogs [1]. Higher LogP is associated with enhanced passive membrane permeability but may reduce aqueous solubility, directly influencing in vitro assay behavior and in vivo distribution. The bromine atom also provides a distinct heavy-atom signature for crystallographic phasing and mass spectrometry detection [1].
| Evidence Dimension | LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.5 |
| Comparator Or Baseline | 3-OCH3 analog: XLogP3-AA ≈ 3.4–3.7; 3,5-diOCH3 analog: XLogP3-AA ≈ 2.8–3.2; 4-F analog: XLogP3-AA ≈ 3.7–4.0 (all PubChem computed values) |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.5 units higher for the 3-Br compound |
| Conditions | Computed values via PubChem XLogP3-AA algorithm (release 2025.09.15) |
Why This Matters
For procurement, the 3-bromo variant is the logical choice when experimental protocols require higher lipophilicity for membrane penetration or when the bromine atom is needed as an anomalous scattering tag in structural biology.
- [1] PubChem Compound Summary for CID 71378973; Computed XLogP3-AA values for N-(3-bromophenyl), N-(3-methoxyphenyl), N-(3,5-dimethoxyphenyl), and N-(4-fluorophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine. View Source
